

# Protocol for Using Vitapex as an Intracanal Medicament in Longitudinal Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vitapex

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of **Vitapex**, a calcium hydroxide and iodoform-based paste, as an intracanal medicament in longitudinal studies. The protocol is synthesized from various clinical and radiographic evaluations to ensure a comprehensive guide for researchers.

## Introduction

**Vitapex** is a widely used intracanal medicament, particularly in pediatric dentistry for the treatment of non-vital primary teeth.[1][2] Its formulation, combining calcium hydroxide (30.3%), iodoform (40.4%), and silicone oil (22.4%), provides both antibacterial properties and the potential to promote hard tissue formation.[3] The material is designed to be resorbable at a rate similar to the physiologic resorption of primary tooth roots, making it a suitable option for pulpectomies in the deciduous dentition.[4] This protocol outlines the procedures for its application in longitudinal studies to ensure consistency and comparability of data.

## Data Presentation: Clinical and Radiographic Success Rates

The following tables summarize the quantitative data from various longitudinal and retrospective studies on the success rates of **Vitapex** as a pulpectomy filling material in primary

teeth.

Table 1: Clinical Success Rates of **Vitapex** in Primary Teeth at Different Follow-up Intervals

Study	Follow-up Period	Number of Teeth	Clinical Success Rate (%)
Rai R, et al. (2019)[5]	3 Months	35	100%
Rai R, et al. (2019)[5]	6 Months	35	100%
Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6]	6 Months	N/A	100%
Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6]	12 Months	N/A	94.5%
Nakornchai S, et al. (2010)[7]	12-24 Months	N/A	95.7%
Sirimaharaj V & Sinsoon-torn (2008)[7]	12-22 Months	N/A	96-100%
Mortazavi M & Mesbahi M (2004)[7]	12-22 Months	N/A	96-100%
Ozalp N, et al. (2005) [7]	12-22 Months	N/A	96-100%
Nurko C & Garcia-Godoy F (1999)[7][8]	3-22 Months	33	100%
Rana MJ, et al. (2016) [6]	3 Months	50	88%
Smaïl-Faugeron V, et al. (2023)[1][9]	12 Months	647	88.9%
Smaïl-Faugeron V, et al. (2023)[1][9]	24 Months	647	68.1%
Smaïl-Faugeron V, et al. (2023)[1][9]	36-60 Months	647	53.8%

Table 2: Radiographic Success Rates of **Vitapex** in Primary Teeth at Different Follow-up Intervals

Study	Follow-up Period	Number of Teeth	Radiographic Success Rate (%)
Rai R, et al. (2019)[5]	3 Months	35	97.14%
Rai R, et al. (2019)[5]	6 Months	35	97.14%
Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6]	6 Months	N/A	80.4%
Chen XX, et al. (as cited in Rana MJ, et al., 2016)[6]	12 Months	N/A	60.7%
Nakornchai S, et al. (2010)[7]	12 Months	N/A	56%
Trairatvorakul C & Chunlasikaiwan S (2008)[7]	12-24 Months	N/A	89%
Ozalp N, et al. (2005) [7]	12-22 Months	N/A	100%
Nurko C & Garcia-Godoy F (1999)[7]	12-22 Months	N/A	100%
Smaïl-Faugeron V, et al. (2023)[1][9]	12 Months	647	88.9%
Smaïl-Faugeron V, et al. (2023)[1][9]	24 Months	647	68.1%
Smaïl-Faugeron V, et al. (2023)[1][9]	36-60 Months	647	53.8%

## Experimental Protocols

## Patient Selection

- Inclusion Criteria:
  - Children aged 4-9 years with necrotic primary molars.[\[5\]](#)
  - Teeth with deep caries, abscesses, or fistulas indicating irreversible pulpitis or necrotic pulp.
  - Absence of systemic disease.[\[10\]](#)
  - Restorable tooth with at least two-thirds of the root length remaining.
- Exclusion Criteria:
  - Advanced pathological root resorption.
  - Severe tooth mobility.
  - Loss of bone support or involvement of the permanent tooth germ.
  - Internal root resorption.[\[3\]](#)
  - Inadequate bone support.[\[10\]](#)

## Pulpectomy and Vitapex Application Protocol (One-Visit Technique)

- Anesthesia and Isolation:
  - Administer local anesthesia.
  - Isolate the tooth with a rubber dam to prevent contamination.
- Access Cavity Preparation:
  - Remove all carious tissue.
  - Create an access cavity to expose the pulp chamber and locate the root canal orifices.

- Pulp Extirpation and Canal Instrumentation:
  - Remove necrotic coronal pulp tissue using a sterile excavator or a slow-speed round bur.
  - Use barbed broaches to remove radicular pulp tissue.
  - Establish the working length, typically 1-2 mm short of the radiographic apex.
  - Enlarge the root canals using endodontic files up to a minimum size of #35 or #40.[4][11]
- Root Canal Irrigation and Disinfection:
  - Irrigate the canals copiously with 1-2.5% sodium hypochlorite solution.
  - A final rinse with sterile saline solution can be used to neutralize the sodium hypochlorite.
  - Dry the canals thoroughly with sterile paper points.
- Obturation with **Vitapex**:
  - Insert the pre-packed **Vitapex** syringe tip into the canal, close to the apex.
  - Gently inject the paste into the canal until it is filled and a reverse flow is observed in the pulp chamber.[6]
  - Slowly withdraw the syringe while continuing to inject to avoid the formation of voids.
  - Remove excess **Vitapex** from the pulp chamber with a sterile cotton pellet.
- Final Restoration:
  - Place a suitable restorative material, such as a stainless steel crown, to ensure a coronal seal and prevent reinfection.

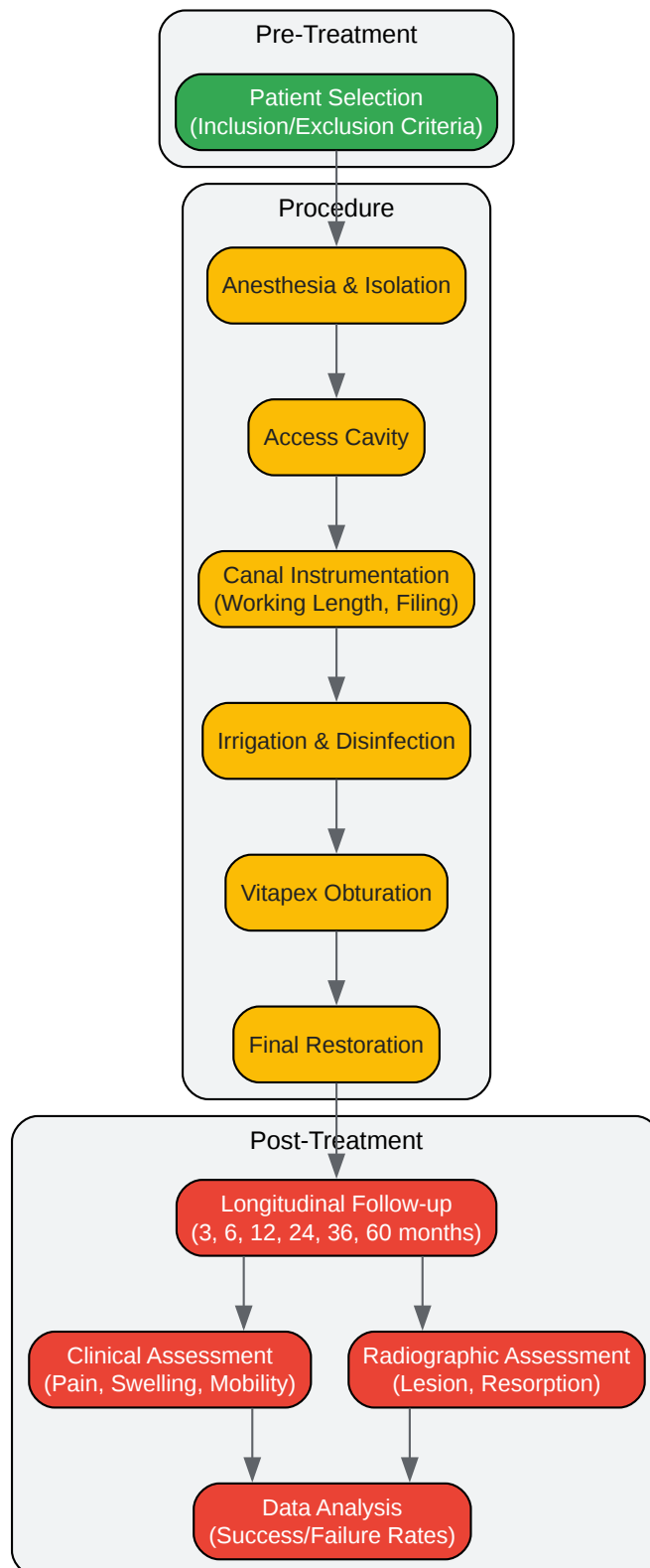
## Longitudinal Follow-up and Outcome Assessment

- Follow-up Schedule:

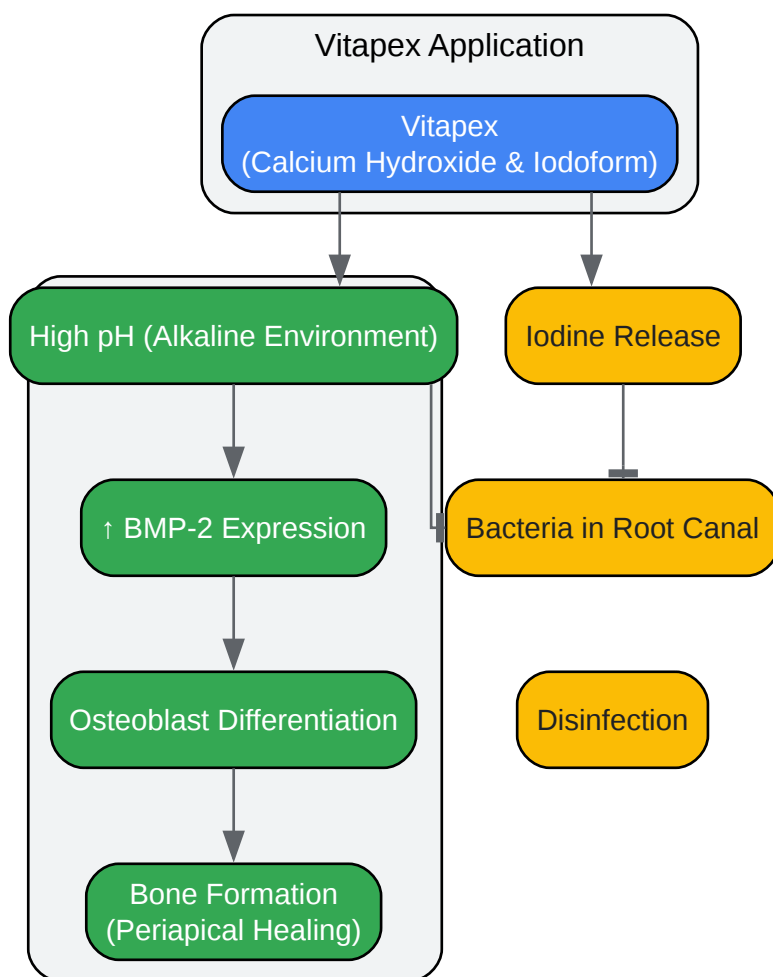
- Clinical and radiographic evaluations should be performed at regular intervals, such as 3, 6, 12, 24, 36, and 60 months post-treatment.[1][5][9]
- Clinical Assessment:
  - Evaluate for the absence of pain, tenderness to percussion, swelling, fistula, and pathological mobility.[6]
- Radiographic Assessment:
  - Take periapical radiographs at each follow-up visit.
  - Assess for the resolution of any pre-existing periapical or furcal radiolucencies.
  - Monitor the resorption of **Vitapex** and the physiological resorption of the primary tooth roots.
  - Evaluate for any signs of pathological root resorption or adverse effects on the succedaneous permanent tooth.
  - Success: Defined as the absence of clinical signs and symptoms and no radiographic evidence of new or enlarging radiolucencies.
  - Failure: Defined as the presence of clinical signs or symptoms, or radiographic evidence of lesion progression.[1][9]

## Visualization of Workflow and Mechanism of Action

### Experimental Workflow







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#### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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